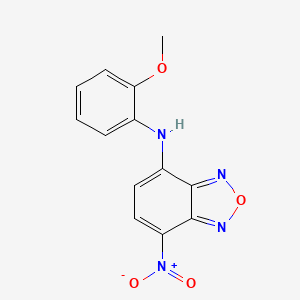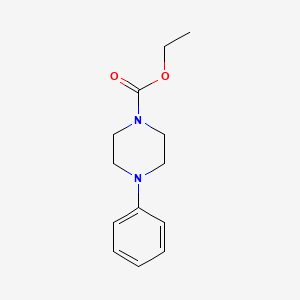
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. CMA belongs to the class of benzylacetamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide involves the modulation of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity. This can lead to anxiolytic and sedative effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and sleep disorders. In addition, N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its potential therapeutic properties. In addition, N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential role in the treatment of cancer and inflammation. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide and its potential therapeutic properties.
合成方法
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide can be synthesized using a multi-step reaction process, starting from 4-chlorobenzylamine and 2-methoxyphenylacetic acid. The reaction involves the use of various reagents, including thionyl chloride, acetic anhydride, and sodium hydroxide. The final product is obtained through recrystallization and purification techniques. The synthesis method of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been optimized to obtain high yields and purity of the compound.
科学研究应用
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of certain enzymes and receptors in the body, which makes it a potential candidate for drug development. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cancer and inflammation.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)10-16(19)18-11-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAXVLNMRQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6803520 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

